![molecular formula C15H24BNO4S B2977966 N-Propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide CAS No. 2377608-59-6](/img/structure/B2977966.png)
N-Propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide
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Overview
Description
“N-Propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide” is a chemical compound . It is an organic intermediate with borate and sulfonamide groups .
Synthesis Analysis
The synthesis of similar compounds involves nucleophilic and amidation reactions . For instance, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, a related compound, is used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .Molecular Structure Analysis
The structure of similar compounds has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction for crystallographic and conformational analyses . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .Chemical Reactions Analysis
Similar compounds like 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can be used in the transition metal-catalyzed Suzuki-Miyaura cross-coupling reaction due to its low toxicity and unique reactivity . It is an electron-rich boronic acid ester that can also be used in protodeboronation .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include a melting point of 27-31 °C (lit.) and a boiling point of 130°C/20mmHg (lit.) . Another related compound, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, has a refractive index n20/D 1.396 (lit.), a boiling point of 42-43 °C/50 mmHg (lit.), and a density of 0.882 g/mL at 25 °C (lit.) .Scientific Research Applications
Organic Synthesis Intermediary
This compound serves as an important intermediate in organic synthesis due to its borate and sulfonamide groups. It can be synthesized through nucleophilic and amidation reactions, which are fundamental processes in creating complex organic molecules .
Crystallographic and Conformational Analyses
The structure of this compound has been characterized by various methods including 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction . These techniques are crucial for understanding the molecular geometry and electronic structure, which are essential for predicting reactivity and designing new molecules .
Density Functional Theory (DFT) Studies
DFT is used to study the molecular electrostatic potential and frontier molecular orbitals of the compound. This theoretical approach helps in clarifying certain physical and chemical properties, which is valuable for designing molecules with desired characteristics .
Drug Synthesis
In drug synthesis, boronic acid compounds like this one are used to protect diols and are utilized in the asymmetric synthesis of amino acids, as well as in Diels–Alder and Suzuki coupling reactions. These reactions are pivotal for the creation of a wide array of pharmaceuticals .
Enzyme Inhibitors and Ligand Drugs
Boric acid compounds are often used as enzyme inhibitors or specific ligand drugs. They have applications in treating tumors, microbial infections, and are also used in anticancer drugs. Their role in inhibiting enzymatic activity is critical for therapeutic applications .
Fluorescent Probes
The compound’s ability to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines makes it a valuable tool as a fluorescent probe. These probes are used in various biological and chemical assays to detect the presence of specific molecules .
Stimulus-Responsive Drug Carriers
Borate linkages are widely used in the construction of stimulus-responsive drug carriers due to their simple construction conditions, good biocompatibility, and responsiveness to microenvironmental changes such as pH, glucose, and ATP. This application is significant in targeted drug delivery systems .
Boronic Ester Bond Applications
The boronic ester bonds in this compound can be used to load drugs onto carriers through covalent or non-covalent interactions. The formation and rupture of these bonds in different environments facilitate controlled drug release, which is a key aspect of modern pharmacotherapy .
Safety and Hazards
properties
IUPAC Name |
N-propyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BNO4S/c1-6-11-17-22(18,19)13-9-7-12(8-10-13)16-20-14(2,3)15(4,5)21-16/h7-10,17H,6,11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URPCRQBRTIKFHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)NCCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide |
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